molecular formula C20H20N2O3 B5745158 N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5745158
M. Wt: 336.4 g/mol
InChI Key: QIPPFVUMISSFKU-UHFFFAOYSA-N
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Description

The compound “N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a benzyloxy group and an amide group .

Biochemical Analysis

Biochemical Properties

N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Furthermore, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, it can induce toxicity, including gastrointestinal irritation and liver damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its subcellular distribution and activity.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-18-19(14(2)25-22-18)20(23)21-16-9-11-17(12-10-16)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPPFVUMISSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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